molecular formula C4H5BrO3 B14226459 4-Bromo-5-methyl-1,3-dioxolan-2-one CAS No. 827300-11-8

4-Bromo-5-methyl-1,3-dioxolan-2-one

Katalognummer: B14226459
CAS-Nummer: 827300-11-8
Molekulargewicht: 180.98 g/mol
InChI-Schlüssel: UCDPSMXXZQJIAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-methyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C4H5BrO3 It is a derivative of 1,3-dioxolan-2-one, where a bromine atom and a methyl group are substituted at the 4 and 5 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Bromo-5-methyl-1,3-dioxolan-2-one can be synthesized through the bromination of 5-methyl-1,3-dioxolan-2-one. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-methyl-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-5-methyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxolanone ring structure play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-5-methyl-1,3-dioxolan-2-one can be compared with other similar compounds, such as:

The presence of both the bromine atom and the methyl group in this compound makes it unique and more versatile in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

827300-11-8

Molekularformel

C4H5BrO3

Molekulargewicht

180.98 g/mol

IUPAC-Name

4-bromo-5-methyl-1,3-dioxolan-2-one

InChI

InChI=1S/C4H5BrO3/c1-2-3(5)8-4(6)7-2/h2-3H,1H3

InChI-Schlüssel

UCDPSMXXZQJIAN-UHFFFAOYSA-N

Kanonische SMILES

CC1C(OC(=O)O1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.